molecular formula C12H18N2O3 B7585710 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one

Katalognummer: B7585710
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: ODYMGICWKHGQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in regulating various physiological processes, including sleep, heart rate, and blood flow. The adenosine A1 receptor is one of four subtypes of adenosine receptors and is primarily found in the brain, heart, and kidneys. DPCPX is widely used in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological conditions.

Wirkmechanismus

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and blocks the binding of adenosine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase wakefulness and reduce the amount of non-rapid eye movement (NREM) sleep in rats. This compound has also been shown to increase heart rate and blood pressure in rats, as well as to reduce blood flow to the kidney.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one in scientific research is its high selectivity for the adenosine A1 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.

Zukünftige Richtungen

There are a number of future directions for research involving 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one. For example, this compound could be used in combination with other drugs to investigate potential synergistic effects on the adenosine A1 receptor. Additionally, this compound could be used in animal models of various diseases to investigate the role of the adenosine A1 receptor in disease pathogenesis and potential therapeutic interventions. Finally, further research could be done to develop longer-acting analogs of this compound with improved pharmacokinetic properties.

Synthesemethoden

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one can be synthesized through a multi-step process involving the reaction of 3,3-dimethylpiperazine-2,6-dione with 3,4-dihydro-2H-pyran-6-carboxylic acid, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group and subsequent deprotection with trifluoroacetic acid. The resulting intermediate is then reacted with 1,3-dimethyluric acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one is widely used in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the role of the adenosine A1 receptor in regulating sleep, as well as its potential as a therapeutic target for sleep disorders. This compound has also been used to study the role of the adenosine A1 receptor in regulating blood flow and heart rate, as well as its potential as a therapeutic target for cardiovascular diseases.

Eigenschaften

IUPAC Name

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2)11(16)13-6-7-14(12)10(15)9-5-3-4-8-17-9/h5H,3-4,6-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMGICWKHGQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CCCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.